molecular formula C13H15ClN2O2 B8644157 2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

Cat. No. B8644157
M. Wt: 266.72 g/mol
InChI Key: PRXIICMTEXYFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

2-piperidin-4-ylisoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H

InChI Key

PRXIICMTEXYFQH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3C2=O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.0 Grams of 1-benzyl-4-phthalimido-piperidine were dissolved in 200 milliliters of 50% methanol/acetic acid and 25 milliliters of ethereal hydrogen chloride, and were hydrogenated at 60° C. and 60 psi in the presence of 2.0 grams of 10% palladium-on-charcoal catalyst. After 4 hours the reaction mixture was filtered while still hot and addition of ether gave 8.7 grams of 4-phthalimido-piperidine mono-hydrochloride. Melting point: 300° C. with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol acetic acid
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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